6-Butyl-2,2-dimethyl-1lambda~4~,3-dithian-1-one
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Overview
Description
6-Butyl-2,2-dimethyl-1lambda~4~,3-dithian-1-one is an organic compound with the molecular formula C10H20OS2. This compound belongs to the class of dithianes, which are sulfur-containing heterocycles. Dithianes are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Butyl-2,2-dimethyl-1lambda~4~,3-dithian-1-one can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-2,2-dimethyl-1lambda~4~,3-dithian-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted dithianes.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, Zn/HCl
Substitution: Alkyl halides, organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted dithianes
Scientific Research Applications
6-Butyl-2,2-dimethyl-1lambda~4~,3-dithian-1-one has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dithiane ring can be easily removed under mild conditions, making it a valuable intermediate in multi-step syntheses.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 6-Butyl-2,2-dimethyl-1lambda~4~,3-dithian-1-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can participate in nucleophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the dithiane ring.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-dithiane
- 1,3-Dithiolane
- 1,3-Dithiane
Comparison
6-Butyl-2,2-dimethyl-1lambda~4~,3-dithian-1-one is unique due to its butyl and dimethyl substituents, which provide distinct electronic and steric properties compared to other dithianes. These substituents can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
114113-91-6 |
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Molecular Formula |
C10H20OS2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
6-butyl-2,2-dimethyl-1,3-dithiane 1-oxide |
InChI |
InChI=1S/C10H20OS2/c1-4-5-6-9-7-8-12-10(2,3)13(9)11/h9H,4-8H2,1-3H3 |
InChI Key |
BMMFEXNRVZWSAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCSC(S1=O)(C)C |
Origin of Product |
United States |
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